molecular formula C11H22FNO B1485815 (1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine CAS No. 2165888-43-5

(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine

Cat. No. B1485815
CAS RN: 2165888-43-5
M. Wt: 203.3 g/mol
InChI Key: HAPGHJQXJOZLNG-GHMZBOCLSA-N
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Description

This compound is an amine, which means it contains a nitrogen atom. It also has a cyclopentane ring, which is a ring of five carbon atoms. The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the cyclopentane ring. The “N-[3-(propan-2-yloxy)propyl]” part indicates that a propyl group (a chain of three carbon atoms) is attached to the nitrogen atom, and this propyl group is further substituted with a propan-2-yloxy group at the third carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the cyclopentane ring, the fluorine atom, and the propan-2-yloxy group. The presence of the nitrogen atom would make this compound a base, and the fluorine atom would be expected to be very electronegative .


Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. The fluorine atom might also be reactive, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might make it more polar, and the cyclopentane ring might make it less soluble in water compared to linear compounds .

Scientific Research Applications

Enantioselective Synthesis

Transaminases (TAs) are used for the environmentally friendly synthesis of enantiopure disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones. This process is significant in pharmaceuticals for producing active pharmaceutical ingredients (APIs) with high enantiomeric excess .

Biocatalysis

The compound can be synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity. This method is advantageous for its eco-friendliness and cost-effectiveness in producing novel disubstituted 1-phenylpropan-2-amines .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

(1R,2R)-2-fluoro-N-(3-propan-2-yloxypropyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22FNO/c1-9(2)14-8-4-7-13-11-6-3-5-10(11)12/h9-11,13H,3-8H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGHJQXJOZLNG-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCCCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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